Structural Impact of Acetonitrile Position on Physicochemical Properties
The acetonitrile substituent at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core positions the nitrile group on the pyridine ring, adjacent to the ring-junction nitrogen . In contrast, the 3-acetonitrile isomer (CAS 554453-19-9) places the nitrile on the pyrrole ring, with computed XLogP3-AA of 0.7, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. The 7-substitution shifts the nitrile vector by approximately 120° relative to the 3-substitution and alters the electron-withdrawing effect on the pyridine nitrogen, which is predicted to modulate pKa at the pyridine nitrogen and affect hydrogen-bonding capacity . No published experimental pKa, logD, or solubility data exist for the 7-isomer specifically.
| Evidence Dimension | Regioisomeric nitrile vector and computed lipophilicity |
|---|---|
| Target Compound Data | Nitrile at pyridine 7-position; no experimental logP/logD available; molecular weight 157.17 g/mol; formula C₉H₇N₃ |
| Comparator Or Baseline | 3-acetonitrile isomer (CAS 554453-19-9): XLogP3-AA = 0.7; HBD = 1; HBA = 2; rotatable bonds = 1; molecular weight 157.17 g/mol; formula C₉H₇N₃ [1] |
| Quantified Difference | Identical molecular formula and weight; nitrile vector differs by ~120°; no quantitative physicochemical comparison available from published sources |
| Conditions | Computational prediction (PubChem XLogP3) for comparator; no experimental data for target compound |
Why This Matters
The distinct spatial presentation of the nitrile group determines which protein binding pockets can accommodate the substituent, making the 7-isomer non-interchangeable with the 3- or 5-isomers in any SAR campaign.
- [1] PubChem. 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, CID 12146848. Computed properties: XLogP3-AA 0.7, HBD 1, HBA 2, rotatable bonds 1. https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrrolo_3_2-b_pyridin-3-yl_acetonitrile (accessed 2026-05-04). View Source
